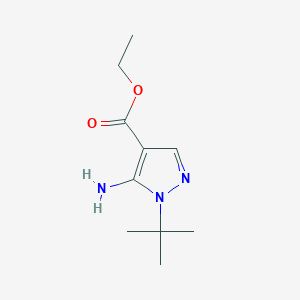

ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSJKPXNYYPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550165 | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112779-14-3 | |

| Record name | Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112779-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (CAS Number: 112779-14-3). Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines information from chemical suppliers with general knowledge of related pyrazole derivatives to offer a thorough understanding of this compound.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂ | - |

| Molecular Weight | 211.26 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 112779-14-3 | - |

| Physical Form | Oil or Solid/semi-solid/liquid | - |

| InChI | 1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 | - |

| InChIKey | DJFSJKPXNYYPFK-UHFFFAOYSA-N | - |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N | - |

Note: The physical form is described variably by chemical suppliers, suggesting a melting point that may be close to ambient temperature. Precise, experimentally verified data is currently unavailable.

Experimental Protocols

General Synthesis of Ethyl 5-amino-1-substituted-pyrazole-4-carboxylates

A common and established method for the synthesis of ethyl 5-amino-1-substituted-pyrazole-4-carboxylates involves the condensation of a substituted hydrazine with an electrophilic three-carbon component, such as ethyl (ethoxymethylene)cyanoacetate.[1] This reaction provides a versatile route to a wide array of 1-substituted pyrazole derivatives.

Reaction Scheme:

A general representation of this synthesis is as follows:

-

Reactants:

-

A substituted hydrazine (e.g., tert-butylhydrazine for the target compound).

-

Ethyl (ethoxymethylene)cyanoacetate.

-

-

Solvent: Typically a high-boiling point solvent such as ethanol or toluene is used.

-

Conditions: The reaction mixture is heated to reflux for several hours.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired ethyl 5-amino-1-substituted-pyrazole-4-carboxylate.[1]

The following diagram illustrates the general workflow for this synthesis.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents. The functional groups present on this molecule, namely the amino and carboxylate moieties, provide handles for further chemical modification, making it a potentially valuable building block in drug discovery and development.

Conclusion

This compound is a pyrazole derivative with potential applications in medicinal chemistry and materials science. While fundamental chemical identifiers and a general synthetic approach are known, there is a notable absence of detailed, experimentally verified physical property data in the public domain. Researchers and drug development professionals interested in this compound are encouraged to perform their own characterization to determine key physical properties such as melting point, boiling point, and solubility in various solvents to facilitate its use in further research and development endeavors.

References

An In-depth Technical Guide on ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

CAS Number: 112779-14-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, along with detailed experimental protocols and representative data to facilitate further research and development.

Chemical and Physical Properties

While specific experimental data for the title compound is limited, the following table summarizes its key chemical properties, supplemented with data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂ | - |

| Molecular Weight | 211.26 g/mol | - |

| CAS Number | 112779-14-3 | - |

| Appearance | Expected to be a solid | Analog Data |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF | Analog Data |

Synthesis

A plausible and efficient method for the synthesis of the title compound is the reaction of tert-butylhydrazine with ethyl 2-cyano-3-ethoxyacrylate .

Proposed Synthetic Workflow

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of structurally related ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates and should be optimized for the specific reactants.[3]

Materials:

-

tert-Butylhydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Anhydrous Ethanol (EtOH)

-

Triethylamine (TEA) or Sodium Ethoxide (NaOEt) as a base

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Preparation of tert-Butylhydrazine free base (if starting from hydrochloride salt): Dissolve tert-butylhydrazine hydrochloride in a suitable solvent (e.g., water or ethanol) and neutralize with a base like sodium hydroxide or sodium bicarbonate. Extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add a solution of tert-butylhydrazine (1-1.2 equivalents) in anhydrous ethanol dropwise at room temperature.

-

Reaction: If necessary, add a catalytic amount of a base like triethylamine or sodium ethoxide. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Spectroscopic Data (Representative Data of a Close Analog)

As experimental spectra for the title compound are not publicly available, the following data for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 16078-71-0) , a structurally similar compound, are provided for reference.[5][6][7] The spectral features are expected to be comparable, with the key difference being the signals corresponding to the tert-butyl group instead of the phenyl group.

| Spectroscopic Data of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| ¹H NMR | δ (ppm): 1.35 (t, 3H, CH₃ of ethyl), 4.28 (q, 2H, CH₂ of ethyl), 5.65 (br s, 2H, NH₂), 7.30-7.55 (m, 5H, Ar-H), 7.85 (s, 1H, pyrazole-H). |

| ¹³C NMR | δ (ppm): 14.7 (CH₃), 59.5 (CH₂), 92.5 (C4-pyrazole), 124.5, 127.8, 129.3 (Ar-CH), 138.5 (Ar-C), 149.0 (C3-pyrazole), 154.0 (C5-pyrazole), 165.0 (C=O). |

| IR (KBr) | ν (cm⁻¹): 3450-3300 (N-H stretching of NH₂), ~1680 (C=O stretching of ester), ~1620 (N-H bending), ~1500 (C=C and C=N stretching of aromatic and pyrazole rings). |

| Mass Spectrum (EI) | m/z (%): 231 (M⁺), 186, 158, 130, 104, 77. |

For the title compound, one would expect to see a singlet integrating to 9 protons for the tert-butyl group in the ¹H NMR spectrum, likely in the range of 1.3-1.5 ppm. In the ¹³C NMR, signals for the quaternary carbon and the methyl carbons of the tert-butyl group would be present.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of 5-aminopyrazole derivatives has demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.

Anti-inflammatory and Analgesic Activity

Numerous studies have reported the anti-inflammatory and analgesic properties of 5-aminopyrazole derivatives.[3] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Anticancer Activity

The pyrazole scaffold is present in several anticancer agents. 5-Aminopyrazole derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as p38 MAP kinase.[8]

Antimicrobial Activity

Certain 5-aminopyrazole derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.

Experimental Protocol for In Vivo Anti-inflammatory and Analgesic Screening (Adapted)

The following protocols are based on those used for the evaluation of analogous pyrazole derivatives.[3] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

5.4.1. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

-

Animals: Wistar rats of either sex (150-200 g).

-

Groups:

-

Control group (vehicle, e.g., 1% CMC solution)

-

Standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Test compound groups (e.g., 10, 20, 50 mg/kg, p.o.)

-

-

Procedure:

-

Administer the vehicle, standard drug, or test compound orally.

-

After 1 hour, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group relative to the control group.

-

5.4.2. Acetic Acid-Induced Writhing (Analgesic Activity)

-

Animals: Swiss albino mice of either sex (20-25 g).

-

Groups:

-

Control group (vehicle)

-

Standard drug group (e.g., Aspirin, 100 mg/kg, p.o.)

-

Test compound groups (e.g., 10, 20, 50 mg/kg, p.o.)

-

-

Procedure:

-

Administer the vehicle, standard drug, or test compound orally.

-

After 30 minutes, inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).

-

Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

-

Calculate the percentage protection from writhing for each group relative to the control group.

-

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of related 5-aminopyrazole compounds, it is plausible that its biological effects are mediated through the inhibition of specific protein kinases.

Kinase Inhibition

Many pyrazole-containing compounds are known to be potent kinase inhibitors. The 5-aminopyrazole scaffold can serve as a versatile template for designing inhibitors that target the ATP-binding site of various kinases. For example, some 5-aminopyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[8] Inhibition of p38 MAPK can lead to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Postulated Signaling Pathway Involvement

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a 5-aminopyrazole derivative acting as a p38 MAPK inhibitor.

Caption: Hypothetical inhibition of the p38 MAPK pathway.

It is crucial to note that this is a generalized pathway, and experimental validation is required to confirm the specific molecular targets and mechanisms of action for this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain, and oncology. This technical guide provides a foundation for researchers by outlining a viable synthetic strategy, presenting representative analytical data, and detailing established protocols for biological evaluation. Further investigation into the specific biological activities, mechanism of action, and safety profile of this compound is warranted to fully explore its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Substituted Aminopyrazole Esters: A Technical Guide for Drug Discovery Professionals

An in-depth guide to the synthesis, characterization, and biological relevance of substituted aminopyrazole esters, a pivotal scaffold in modern medicinal chemistry.

Substituted aminopyrazole esters are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their versatile biological activities. These scaffolds are key components in a variety of clinically relevant molecules, acting as inhibitors for a range of enzymes, including kinases. This technical guide provides a comprehensive overview of the primary synthetic routes to access these valuable compounds, detailed experimental protocols, and insights into their roles in modulating key signaling pathways.

Core Synthetic Strategies

The synthesis of substituted aminopyrazole esters can be broadly categorized into several key strategies. The most prevalent and versatile method involves the condensation of a hydrazine derivative with a β-ketoester or a related 1,3-dielectrophilic species. Variations of this approach, including multicomponent reactions, offer a rapid and efficient means to generate diverse libraries of these compounds.

Condensation of β-Ketonitriles with Hydrazines

One of the most fundamental and widely employed methods for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the aminopyrazole ring.[1][2]

A representative example is the synthesis of ethyl 5-amino-1-substituted-pyrazole-4-carboxylates. The general scheme for this reaction is as follows:

Scheme 1: General Synthesis of 5-Aminopyrazole Esters from β-Ketonitriles

Synthesis from α,β-Unsaturated Nitriles

Another major route for the synthesis of 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. The presence of a suitable leaving group on the β-position of the unsaturated nitrile facilitates the cyclization to form the aromatic pyrazole ring.[1]

Multi-Component Reactions (MCRs)

Multi-component reactions provide an efficient and atom-economical approach to synthesize complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted aminopyrazole esters, often involving a β-ketoester, an aldehyde, and a hydrazine derivative. These reactions can be performed in environmentally friendly solvents like water, making them attractive for green chemistry applications.[3][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key substituted aminopyrazole esters.

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol describes a common method for synthesizing a foundational aminopyrazole ester.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Hydrazine hydrate

-

Acetic acid

-

Water

Procedure:

-

A solution of 2-hydrazinopyridine (21.83 g) and ethyl (ethoxymethylene)cyanoacetate (38.2 g) is prepared in a mixture of acetic acid (150 ml) and water (50 ml).[5]

-

The reaction mixture is heated on a steam bath for approximately 16 hours.[5]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a 3-substituted aminopyrazole ester.

Materials:

-

Potassium hydroxide

-

Acetonitrile

-

Ethyl cyanoacetate

-

Carbon disulfide

-

Dimethyl sulfate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath.[6]

-

Ethyl cyanoacetate (22.7 g, 0.2 mol) is added gradually to the cooled solution.[6]

-

After stirring for 30 minutes at 0°C, carbon disulfide (15.2 g, 0.2 mol) is added with vigorous stirring.[6]

-

The mixture is stirred for an additional hour, followed by the addition of dimethyl sulfate (50.4 g, 0.4 mol). The reaction is left to proceed overnight.[6]

-

The reaction mixture is filtered, and the solvent is removed from the filtrate by rotary evaporation.[6]

-

The residue is dissolved in ethanol (50 ml), and hydrazine hydrate (12.5 g, 0.2 mol) is added.[6]

-

The solvent is evaporated in vacuo to yield the crude product, which is then purified by column chromatography.[6]

Quantitative Data

The following tables summarize typical yields and characterization data for representative substituted aminopyrazole esters.

Table 1: Synthesis and Properties of Selected Aminopyrazole Esters

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate | Acetic acid/water, heat | - | - |

| Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate | Ethyl cyanoacetate, Carbon disulfide, Dimethyl sulfate, Hydrazine hydrate | KOH, Acetonitrile | 86.3 | - |

| 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, Acetonitrile | Microwave irradiation | - | - |

| 6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, Propionitrile | Microwave irradiation | - | - |

Table 2: Spectroscopic Data for 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [7]

| Spectroscopy | Data |

| IR (KBr, cm⁻¹) | 3284, 3071, 2969, 2921, 1645, 1605 |

| ¹H NMR (DMSO-d₆, δ) | 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH at 6′, J = 8.7 Hz), 8.74 (d, 1H, aro. CH at 5′, J = 8.7 Hz), 8.95 (s, 1H, aro. CH at 3′), 12.3 (s, 1H, pyrimidine NH, D₂O exchangeable) |

| ¹³C NMR (DMSO-d₆, δ) | 20.88 (CH₃), 108.28 (C-3a), 120.58 (C-3′), 124.46 (C-6′), 128.31 (C-5′), 137.6 (C-1′), 142.07 (C-3), 142.86 (C-7a), 142.95 (C-2′), 146.22 (C-4′), 154.58 (C-6), 160.93 (C=O) |

| MS (m/z) | 316 (M⁺) |

Biological Relevance and Signaling Pathways

Aminopyrazole derivatives are of particular interest as kinase inhibitors. They have been shown to target several important signaling pathways implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[8] Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based compounds have been developed as potent inhibitors of FGFR.[9] The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways.[8]

References

- 1. soc.chim.it [soc.chim.it]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE (CAS No. 112779-14-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound are not publicly available. The compound is referenced in several patents as a chemical intermediate, but its detailed analytical characterization is not provided in these documents.

To provide valuable context for researchers, this guide presents spectroscopic data for structurally similar pyrazole derivatives. These analogs, which differ in the substituent at the 1-position of the pyrazole ring, can offer insights into the expected spectral characteristics of the target compound.

Table of Contents

-

Spectroscopic Data for Analogous Compounds

-

Expected Spectroscopic Characteristics of this compound

-

General Experimental Protocols for Spectroscopic Analysis

-

Synthesis and Logical Workflow

Spectroscopic Data for Analogous Compounds

To approximate the spectroscopic profile of the target compound, data for analogs with methyl and phenyl substituents at the 1-position are presented below.

Table 1: ¹H NMR Data for Analogous Pyrazole Derivatives

| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | CDCl₃ | Data not fully available in the public domain. |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | CDCl₃ | Specific shifts require access to spectral databases. |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | DMSO-d₆ | 1.29 (t, 3H), 2.34 (s, 3H), 4.18 (q, 2H), 4.22 (s, 2H, NH₂), 7.46 (d, 2H), 7.84 (d, 2H), 7.90 (s, 1H) |

Table 2: ¹³C NMR Data for Analogous Pyrazole Derivatives

| Compound Name | Solvent | Chemical Shift (δ, ppm) |

| Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate | CDCl₃ | Specific shifts require access to spectral databases. |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | DMSO-d₆ | Data for the aromatic and pyrazole carbons would be expected in the range of δ 100-160 ppm. |

Table 3: IR Spectroscopic Data for Analogous Pyrazole Derivatives

| Compound Name | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | KBr | Specific wavenumbers require access to spectral databases. Expect N-H, C=O, and C=C/C=N stretches. |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | KBr | 3480 (N-H), 1693 (C=O), 1615 (C=N) |

Table 4: Mass Spectrometry Data for Analogous Pyrazole Derivatives

| Compound Name | Ionization Method | m/z (Relative Intensity) |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Electron Ionization | Data available in the NIST WebBook. |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | GC/MS | 309 (M⁺, 8.37%), 245 (6.07%), 199 (5.90%), 155 (12.81%), 91 (33.88%), 63 (91.51%), 44 (100%) |

Expected Spectroscopic Characteristics of this compound

Based on the data from analogous compounds and general principles of spectroscopy, the following characteristics can be anticipated for the title compound:

-

¹H NMR:

-

A singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.4-1.6 ppm.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group, around δ 4.1-4.3 ppm.

-

A triplet for the methyl protons (-CH₃) of the ethyl group, around δ 1.2-1.4 ppm.

-

A broad singlet for the amino (-NH₂) protons, the chemical shift of which would be concentration and solvent dependent.

-

A singlet for the pyrazole ring proton (C₃-H).

-

-

¹³C NMR:

-

Signals for the tert-butyl group (quaternary carbon and methyl carbons).

-

Signals for the ethyl carboxylate group (carbonyl, methylene, and methyl carbons).

-

Signals for the pyrazole ring carbons.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the amino group, typically in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

-

A strong C=O stretching vibration for the ester carbonyl group, expected around 1700 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1650 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₇N₃O₂ = 211.26 g/mol ).

-

Common fragmentation patterns would include the loss of the tert-butyl group, the ethoxy group, and other fragments from the ethyl carboxylate moiety.

-

General Experimental Protocols for Spectroscopic Analysis

Should this compound be synthesized, the following general protocols are recommended for its characterization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, record data over a spectral width of 0-12 ppm.

-

For ¹³C NMR, record data over a spectral width of 0-220 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS:

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

-

Electrospray Ionization (ESI)-MS:

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source via direct infusion or after liquid chromatographic separation (LC-MS).

-

Acquire the mass spectrum in positive ion mode.

-

Synthesis and Logical Workflow

The synthesis of this compound would typically involve the cyclization of a suitable precursor. A plausible synthetic route is the reaction of tert-butylhydrazine with an appropriate three-carbon electrophile already containing the ethyl carboxylate and a nitrile or equivalent group.

Below is a conceptual workflow for the synthesis and characterization of the target compound.

Caption: Conceptual workflow for the synthesis and spectroscopic characterization.

The Diverse Biological Activities of Tert-Butylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a tert-butyl group onto the pyrazole core can significantly influence the molecule's steric and electronic properties. This bulky, lipophilic moiety can enhance binding to hydrophobic pockets in target proteins, improve metabolic stability by preventing enzymatic degradation, and modulate the overall pharmacokinetic and pharmacodynamic profile of the compound. This guide provides an in-depth overview of the biological activities of tert-butylpyrazole derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways.

Anticancer and Kinase Inhibitory Activity

Tert-butylpyrazole derivatives have emerged as a potent class of compounds in oncology research, primarily through their action as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[2] The bulky tert-butyl group can effectively anchor the inhibitor within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.

Many derivatives have shown significant cytotoxicity against a range of human cancer cell lines. For instance, certain 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazidehydrazone derivatives have demonstrated high growth inhibitory effects and the ability to induce apoptosis in A549 lung cancer cells.[3] The mechanism often involves the disruption of critical signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and programmed cell death.[2]

Quantitative Data: Anticancer Activity & Kinase Inhibition

The following tables summarize the inhibitory concentrations (IC₅₀) of various tert-butylpyrazole derivatives against cancer cell lines and specific protein kinases.

Table 1: Cytotoxicity of Tert-Butylpyrazole Derivatives against Human Cancer Cell Lines

| Compound Class | Specific Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-based Kinase Inhibitor | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) | HCT116 (Colon) | 7.76 | [2] |

| Pyrazole-based Kinase Inhibitor | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) | OVCAR-8 (Ovarian) | 9.76 | [2] |

| 1,3,5-Trisubstituted Pyrazole | Not Specified | MCF-7 (Breast) | 3.9 - 35.5 | [4] |

| Pyrazole-fused Heterocycle | (E)-2-(1-(2-((1-(4-(tert-butyl)benzyl)-3-(4-chlorophenyl)-1H-pyrazol-5-yl)methyl)hydrazono)ethyl)-4-chlorophenol | A549 (Lung) | Not specified, but high growth inhibition reported | [3] |

Table 2: Inhibition of Specific Kinases by Tert-Butylpyrazole Derivatives

| Compound Class | Specific Derivative Example | Target Kinase | IC₅₀ (nM) | Reference |

| 3-Amino-1H-pyrazole | tert-butyl ester derivative | CDK16 | ΔTm shift of 8.4–9.3 °C (indicative of strong binding) | [5] |

| Pyrazole-based Inhibitor | BIRB 796 | p38α MAP Kinase | Not specified, but potent inhibitor | [1] |

| Pyrazole-based Inhibitor | GSK2141795 Analog | Akt1 | 61 | [2] |

| Pyrazolo[1,5-a]pyrimidine | Dorsomorphin Analog | BMPR2 | 74 | [6] |

Signaling Pathway: MAP Kinase / ERK Pathway Inhibition

Many pyrazole-based kinase inhibitors target components of the MAP Kinase (MAPK) pathway, such as p38 or ERK. This pathway is a critical downstream effector of receptor tyrosine kinases (RTKs) and plays a central role in cell proliferation and survival.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mechanism of action can vary, but some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase.[8] The lipophilicity imparted by the tert-butyl group may facilitate the compound's passage through the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for pyrazole derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid | N-(trifluoromethylphenyl) derivative | MRSA | 0.78 | [8] |

| Aminoguanidine-derived Pyrazole | 1,3-diphenyl pyrazole derivative | Escherichia coli | 1 | [8] |

| Pyrazole-fused Diterpenoid | Not specified | Staphylococcus aureus | 0.71 | [8] |

| 5-Ureido Pyrazole | 3c (tert-butyl at C3) | Staphylococcus (MDR) | 32-64 | [9] |

| 5-Ureido Pyrazole | 3c (tert-butyl at C3) | Mycobacterium tuberculosis | Moderate Activity | [9] |

| Pyrazole-Thiazole Hybrid | Compound 3 | Escherichia coli | 0.25 | [7] |

| Pyrazole-Thiazole Hybrid | Compound 4 | Streptococcus epidermidis | 0.25 | [7] |

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and many, like celecoxib, are based on a pyrazole scaffold. These agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[10][11] Tert-butylpyrazole derivatives have been explored as selective COX-2 inhibitors. The steric bulk of the tert-butyl group can facilitate selective binding to the larger, more accommodating active site of the inducible COX-2 enzyme over the constitutively expressed COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC₅₀ values for the inhibition of COX-1 and COX-2 enzymes by pyrazole derivatives.

Table 4: COX-1/COX-2 Inhibition by Pyrazole Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ (µM) | Reference |

| 3-(Trifluoromethyl)-5-arylpyrazole | Not specified | COX-2 | 0.02 | [10] |

| 3-(Trifluoromethyl)-5-arylpyrazole | Not specified | COX-1 | 4.5 | [10] |

| Diaryl Pyrazole | Sulfonamide substituted | COX-2 | 0.017 | [12] |

| Diaryl Pyrazole | Sulfonamide substituted | COX-1 | 0.263 | [12] |

| Pyrazole-Thiazole Hybrid | Not specified | COX-2 | 0.03 | [10] |

| Pyrazoline Derivative | Compound 2g | Lipoxygenase (LOX) | 80 | [11] |

Signaling Pathway: COX Inhibition in Inflammation

The diagram below illustrates the role of COX enzymes in the arachidonic acid pathway and how pyrazole derivatives intervene to reduce inflammation.

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the biological activity of novel compounds. The following sections provide generalized protocols for key assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the tert-butylpyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the tert-butylpyrazole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of a compound against a purified enzyme, such as a protein kinase.

Methodology:

-

Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, any required cofactors (e.g., ATP for kinases), and the tert-butylpyrazole inhibitor in an optimized assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme and serial dilutions of the inhibitor. Allow them to pre-incubate for a short period (e.g., 15-30 minutes) at the optimal temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (and cofactors) to all wells simultaneously.

-

Kinetic Measurement: Immediately begin monitoring the reaction by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a microplate reader.

-

Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Convert the rates to percentage inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

Tert-butylpyrazole derivatives constitute a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents, particularly through kinase inhibition, is well-documented, with several derivatives showing potent activity in the nanomolar to low-micromolar range. Furthermore, their demonstrated anti-inflammatory and antimicrobial properties highlight their potential for development in multiple therapeutic areas. The bulky tert-butyl group is a key structural feature, often enhancing target engagement and improving drug-like properties. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, further exploring their mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical scaffold is poised to yield novel therapeutics for a range of human diseases.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide leverages comparative data from its close structural analogs, namely the 1-H, 1-methyl, and 1-phenyl derivatives, to provide a thorough understanding of its chemical characteristics.

Core Molecular Structure and Identifiers

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is functionalized with an amino group at the 5-position, an ethyl carboxylate group at the 4-position, and a tert-butyl group at the 1-position of the nitrogen atom. This substitution pattern is crucial for its chemical reactivity and potential biological activity.

Molecular Structure Diagram:

Technical Guide on the Solubility of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the solubility of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available quantitative solubility data, this document provides a standardized experimental protocol for determining its solubility in common organic solvents. A template for data presentation is included to facilitate comparative analysis. Furthermore, this guide illustrates the compound's role in synthetic chemistry and outlines the workflow for solubility determination using standardized diagrams.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous approved drugs.[1][2][3][4][5] This specific compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

General Physicochemical Properties

While specific solubility data is scarce, some predicted and known properties of the compound are available:

-

Molecular Formula: C₁₀H₁₇N₃O₂[6]

-

Molar Mass: 211.26 g/mol [6]

-

Appearance: Likely a crystalline solid at room temperature.

-

Predicted Boiling Point: 110 °C at 0.1 Torr[6]

-

Predicted Density: 1.15 ± 0.1 g/cm³[6]

These properties suggest that the compound is relatively non-polar, which would indicate higher solubility in organic solvents compared to aqueous solutions.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, standardized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Acetonitrile)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Constant agitation is crucial.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a pipette. To avoid drawing up solid particles, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected sample through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any suspended micro-particles.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute on an analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure accuracy and calculate the standard deviation.

Data Presentation: Solubility Data Table

To ensure consistency and ease of comparison, all experimentally determined solubility data should be recorded in a structured format.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | |||

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Ketones | |||

| Acetone | 25 | Experimental Value | Calculated Value |

| Esters | |||

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Halogenated | |||

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Aromatic | |||

| Toluene | 25 | Experimental Value | Calculated Value |

| Nitriles | |||

| Acetonitrile | 25 | Experimental Value | Calculated Value |

Note: The table should be expanded to include data at different temperatures (e.g., 0 °C, 40 °C) as required for process development.

Visualizations: Workflows and Relationships

5.1. Generalized Synthetic Pathway

This compound is a key intermediate in the synthesis of more complex pyrazole-containing molecules, such as certain APIs. The diagram below illustrates a generalized reaction scheme where such an intermediate might be used.

5.2. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the experimental protocol described in Section 3 for determining the solubility of the compound.

Conclusion

This guide provides a comprehensive framework for researchers to systematically determine and report the solubility of this compound in various organic solvents. Adherence to the detailed experimental protocol and data presentation format will ensure the generation of high-quality, comparable data that is essential for the effective use of this important synthetic intermediate in research and drug development. The provided diagrams offer clear visual aids for understanding both the synthetic context and the experimental procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Pyrazoles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. chembk.com [chembk.com]

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Aminopyrazole Carboxylates

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of aminopyrazole carboxylates has been released. This whitepaper offers a deep dive into the medicinal chemistry of this crucial scaffold, providing researchers, scientists, and drug development professionals with a vital resource for advancing therapeutic innovation.

The aminopyrazole carboxylate core has emerged as a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous potent and selective inhibitors targeting a range of enzymes, particularly kinases. This guide traces the evolution of these compounds from their initial synthesis to their current status as key components in the development of novel therapeutics for cancer and inflammatory diseases.

A Legacy of Discovery: From Bioactive Curiosities to Targeted Therapeutics

The history of aminopyrazoles dates back to early explorations of heterocyclic chemistry.[1] Initially investigated for a broad range of biological activities, their true potential began to be unlocked with the advent of high-throughput screening and a deeper understanding of the molecular drivers of disease. A pivotal moment in the history of these compounds was the discovery of their ability to potently inhibit protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory conditions.[2][3] This realization sparked a surge in research focused on optimizing the aminopyrazole carboxylate scaffold for specific kinase targets.

Early efforts focused on cyclin-dependent kinases (CDKs), with the identification of 3-aminopyrazole derivatives as potent inhibitors of CDK2/cyclin A, demonstrating in vivo antitumor activity.[4] Subsequent research expanded the therapeutic landscape to include p38 MAP kinase, a key regulator of inflammatory responses, and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5][6] The versatility of the aminopyrazole carboxylate core allows for fine-tuning of its properties through strategic substitutions, enabling the development of highly selective and potent inhibitors.[7]

Synthesis and Methodologies: A Practical Guide

The synthesis of aminopyrazole carboxylates is typically achieved through well-established chemical reactions. A common and efficient method involves the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[8] Variations in the starting materials and reaction conditions allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocols

General Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors:

A foundational method for synthesizing 3-aminopyrazole-based kinase inhibitors involves a nucleophilic substitution reaction.[9]

-

Reaction Setup: Combine a 5-substituted-1H-pyrazol-3-amine (e.g., 5-cyclopropyl-1H-pyrazole-3-amine) and a suitable pyrimidine derivative in a reaction vessel.

-

Solvent and Base: Add a suitable solvent and a base to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 72 hours) to facilitate the nucleophilic substitution.[9]

-

Workup and Purification: After the reaction is complete, cool the mixture and isolate the product. Purify the crude product using standard techniques such as column chromatography to obtain the desired 3-aminopyrazole derivative.

Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF):

The DSF assay is a rapid and sensitive method for screening and characterizing the binding of inhibitors to their target kinases.[9]

-

Protein and Compound Preparation: Prepare a solution of the target kinase and the test compound in a suitable buffer.

-

Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed upon unfolding.

-

Thermal Denaturation: Gradually increase the temperature of the solution in a real-time PCR instrument.

-

Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

Analysis: The change in melting temperature (ΔTm) in the presence of the compound compared to the protein alone indicates the binding affinity of the compound. A larger ΔTm suggests stronger binding.

Cell Viability Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aminopyrazole carboxylate derivatives for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Analysis: A Comparative Look at Inhibitory Potency

The following tables summarize the inhibitory activities of various aminopyrazole carboxylate derivatives against different kinase targets. This data highlights the structure-activity relationships and the remarkable potency that has been achieved through chemical optimization.

Table 1: Inhibitory Activity of Aminopyrazole Carboxylates against Cyclin-Dependent Kinases (CDKs)

| Compound ID | Target | IC50 (nM) | Reference |

| FN-1501 | CDK2 | 1.02 | [7] |

| CDK4 | 0.39 | [7] | |

| AT7519 | CDK1 | 210 | [10] |

| CDK2 | 47 | [11] | |

| CDK5 | 130 | [11] | |

| Compound 14 | CDK2 | 7 | [12] |

| CDK5 | 3 | [12] | |

| Compound 15 | CDK2 | 5 | [12] |

| Compound 24 | CDK2 | <100 | [13] |

| CDK5 | <100 | [13] | |

| PNU-292137 (41) | CDK2/cyclin A | 37 | [4] |

Table 2: Inhibitory Activity of Aminopyrazole Carboxylates against JNK3 and p38α

| Compound ID | Target | IC50 (nM) | Selectivity (over p38α) | Reference |

| 26k | JNK3 | 1 | 100-fold (vs JNK1) | [7] |

| 26n | JNK3 | 0.8 | >1250-fold (vs JNK1) | [7] |

| SR-3576 | JNK3 | 7 | >2800-fold | [14][15] |

| Compound 10m | p38α | - | ED50 = 0.1 mg/kg (in vivo) | [16] |

| Compound 10q | p38α | - | ED50 = 0.05-0.07 mg/kg (in vivo) | [16] |

Table 3: Inhibitory Activity of Aminopyrazole Carboxylates against Fibroblast Growth Factor Receptors (FGFRs)

| Compound ID | Target | Cellular IC50 (µM) | Reference |

| Compound 1 | FGFR3 (WT) | <1 | [17] |

| FGFR3 (V555M) | <1 | [17] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the role and development of aminopyrazole carboxylates, the following diagrams illustrate key signaling pathways they inhibit and a typical drug discovery workflow.

Caption: FGFR Signaling Pathway Inhibition.

Caption: CDK-Mediated Cell Cycle Progression Inhibition.

Caption: Aminopyrazole Carboxylate Drug Discovery Workflow.

The Future of Aminopyrazole Carboxylates

The aminopyrazole carboxylate scaffold continues to be a fertile ground for drug discovery.[2] Ongoing research is focused on developing inhibitors with even greater selectivity to minimize off-target effects and improve therapeutic windows. Furthermore, the application of this versatile core is expanding beyond oncology and inflammation to other therapeutic areas, including neurodegenerative diseases.[18] The rich history and proven success of aminopyrazole carboxylates ensure that they will remain a cornerstone of medicinal chemistry for years to come, driving the development of the next generation of targeted therapies.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets for Pyrazole-Based Compounds: An In-depth Technical Guide

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. Pyrazole-based compounds have demonstrated significant potential in treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions, by modulating the activity of various key biological targets. This technical guide provides a comprehensive overview of the prominent therapeutic targets for pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals.

Anticancer Targets

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily by targeting protein kinases that are often dysregulated in cancer.[1][2] The pyrazole ring serves as a versatile framework for designing potent and selective kinase inhibitors.[3]

Key Anticancer Targets:

-

Protein Kinases: Many pyrazole-containing compounds function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling, proliferation, and survival.[2][3]

-

Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, promoting cell survival and proliferation.[4]

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis.[2][3]

-

MAPK (Mitogen-Activated Protein Kinase): A key component of a signaling cascade that regulates cell growth, differentiation, and apoptosis.[3]

-

B-Raf: A serine/threonine kinase in the MAPK/ERK pathway, frequently mutated in various cancers.[2][3]

-

JAK (Janus Kinase): A family of tyrosine kinases that mediate cytokine signaling and are implicated in various cancers and inflammatory diseases.[2][3]

-

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overexpression or mutation can lead to uncontrolled cell growth.[5]

-

CDK (Cyclin-Dependent Kinase): A family of protein kinases that regulate the cell cycle. Their inhibition can cause cell cycle arrest and apoptosis.[5]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors.

-

Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the inhibitory activity of selected pyrazole-based compounds against various cancer cell lines and protein kinases.

| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-indole hybrid (7a) | CDK-2 | HepG2 (Liver) | 6.1 ± 1.9 | [6] |

| Pyrazole-indole hybrid (7b) | CDK-2 | HepG2 (Liver) | 7.9 ± 1.9 | [6] |

| Pyrazolo[4,3-c]pyridine deriv. (41) | - | MCF7 (Breast) | 1.937 (µg/mL) | |

| Pyrazolo[4,3-c]pyridine deriv. (41) | - | HepG2 (Liver) | 3.695 (µg/mL) | |

| Pyrazolo[4,3-c]pyridine deriv. (42) | - | HCT116 (Colon) | 2.914 (µg/mL) | |

| Pyrazole carbaldehyde deriv. (43) | PI3 Kinase | MCF7 (Breast) | 0.25 | |

| Pyrazole-benzimidazolone hybrid | HPPD | - | - | [7] |

| Diphenyl pyrazole-chalcone deriv. | - | HNO-97 (Head & Neck) | >80% inhibition at 100 µg/ml | [8] |

| Ruxolitinib | JAK1, JAK2 | - | ~0.003 (nM for enzyme) | [3] |

Signaling Pathway Visualization

The PI3K/Akt and EGFR signaling pathways are critical in cancer progression and are frequently targeted by pyrazole-based inhibitors.

Caption: PI3K/Akt signaling pathway and points of inhibition by pyrazole compounds.

Caption: EGFR signaling cascade leading to cell proliferation.

Anti-inflammatory Targets

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes.[9]

Key Anti-inflammatory Targets:

-

Cyclooxygenase (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[9]

-

COX-1: Constitutively expressed and involved in homeostatic functions.

-

COX-2: Inducible at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[9]

-

-

Cytokine Modulation: Some pyrazole compounds can modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

-

NF-κB Suppression: The NF-κB signaling pathway is a critical regulator of inflammation. Pyrazole derivatives can suppress its activation.[9]

-

Lipoxygenase (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[9]

Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | - | High | [9] |

| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [9] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 (COX-2), 0.12 (5-LOX) | - | [9] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | [9] |

Targets in Neurological Disorders

Recent research has highlighted the potential of pyrazole-based compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11]

Key Neurological Targets:

-

Acetylcholinesterase (AChE): Inhibition of this enzyme increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[10][11]

-

Monoamine Oxidase (MAO): These enzymes (MAO-A and MAO-B) are involved in the degradation of monoamine neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease.[10][11]

-

Beta-amyloid (Aβ) plaque aggregation: Some pyrazoline derivatives have been shown to inhibit the aggregation of Aβ plaques, a hallmark of Alzheimer's disease.[11]

-

Catechol-O-methyltransferase (COMT): An enzyme that degrades dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease.[11]

Data Presentation: In Vitro Neuroprotective Activity of Pyrazoline Derivatives

| Compound/Derivative | Target | IC50 | Reference |

| A13 (Carbothioamide deriv.) | AChE | 23.47 ± 1.17 nM | [11] |

| A08 (Pyrazoline deriv.) | Aβ aggregation | 60 µM | [11] |

Antimicrobial Targets

Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12]

Key Antimicrobial Targets:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are targeted by some pyrazole-thiazole hybrids.[12]

-

Cell Wall Synthesis: Some pyrazole compounds may interfere with the synthesis of the bacterial cell wall.

-

Fungal Ergosterol Biosynthesis: Pyrazole derivatives can inhibit enzymes involved in the synthesis of ergosterol, a crucial component of fungal cell membranes.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Materials:

-

Recombinant Kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test Compounds (dissolved in DMSO)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][13]

-

2. MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Pyrazole-based test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the pyrazole compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15]

-

3. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Pyrazole-based test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the pyrazole compound for the desired time.

-